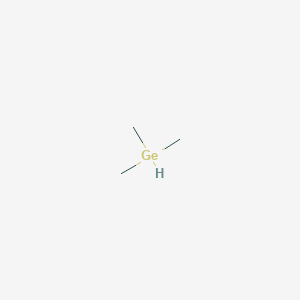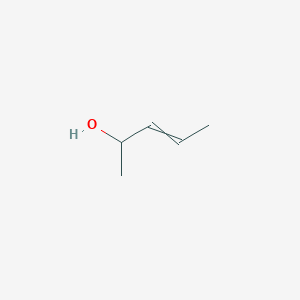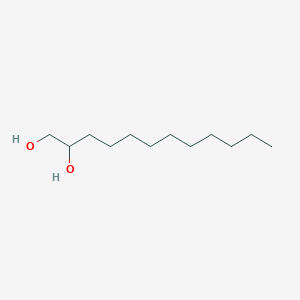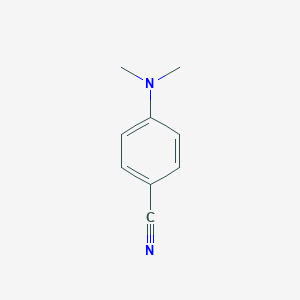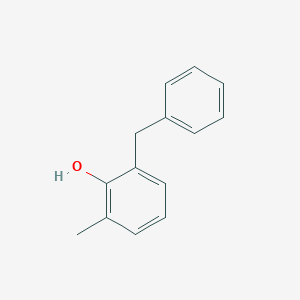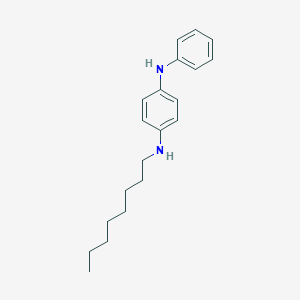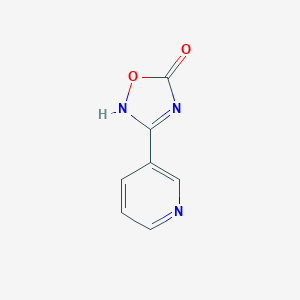
1-(Chloromethyl)-4-vinylbenzene
概要
説明
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-4-vinylbenzene and its derivatives can involve electrosynthetic routes, as seen in the reduction of related chloroethyl nitrobenzenes to produce nitro vinylbenzene derivatives. These processes highlight the versatility of electrochemical methods in generating vinyl aromatic compounds under controlled conditions (Du & Peters, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored through methods such as X-ray diffraction, which provides insights into the spatial arrangement and electronic structure of these compounds. Such analyses are crucial for understanding the reactivity and properties of these molecules (Ilg et al., 2006).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including polymerization and copolymerization, to produce materials with desired physical and chemical properties. Its reactivity with different monomers and catalysts allows the synthesis of innovative polymeric materials (Tanaka et al., 2013).
Physical Properties Analysis
The physical properties of polymers and compounds derived from this compound, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the molecular structure and synthesis conditions. These properties are critical for the application of these materials in various industries (Wiley & Trinler, 1960).
Chemical Properties Analysis
The chemical properties of this compound and its polymers, including reactivity patterns, chemical stability, and functional group transformations, are foundational for its application in creating functional materials and chemicals. Studies on the copolymerization behavior and reactivity towards different chemical reagents provide valuable information for designing and synthesizing new materials with specific functionalities (Luo et al., 2007).
科学的研究の応用
Electrosynthesis : A study explored the electrochemical reductions of derivatives similar to 1-(Chloromethyl)-4-vinylbenzene, showing potential in electrosynthetic routes for producing other chemical compounds (Peng Du & D. Peters, 2010).
Antibacterial Applications : A research synthesized new quaternary ammonium salt antibacterial monomers using this compound, highlighting its potential in creating antibacterial agents (Yang Wan-l, 2015).
Microwave Synthesis : Another study utilized aromatic alkenes like this compound for the microwave synthesis of tertiary phosphine sulfides, indicating its use in advanced synthesis techniques (V. Kuimov et al., 2014).
Polymer Applications : The compound has been used in the preparation of anion exchange membranes and multifunctional polymers. For example, a study discussed its use in the synthesis of anion exchange membranes by amination with 4-vinylpyridine and trimethylamine (T. Sata et al., 1999). Another research focused on its role in the multi-functionalization of polymers through strain-promoted cycloadditions (Petr A. Ledin et al., 2013).
Extraction and Measurement : Studies have applied this compound in the extraction and measurement of copper in seawater, using polymers supported by this compound (Luc Percelay et al., 1985).
Medicinal Chemistry : There is research investigating the chemical reactivity of derivatives of this compound in the context of SARS-CoV-2 inhibitors (M. El idrissi et al., 2021).
Polymerization Studies : The compound's derivatives have been studied in the context of anionic polymerization mechanisms, illustrating its role in the development of polymeric materials (S. Tanaka et al., 2013).
作用機序
4-Vinylbenzyl chloride, also known as 1-(Chloromethyl)-4-vinylbenzene or 1-(chloromethyl)-4-ethenylbenzene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups .
Target of Action
The primary targets of 4-Vinylbenzyl chloride are the monomers in various polymerization reactions . It is used as a reactive building block to synthesize different types of polymers .
Mode of Action
4-Vinylbenzyl chloride interacts with its targets (monomers) through a process known as polymerization . This process involves the reaction of the vinyl and benzylic chloride functional groups of 4-Vinylbenzyl chloride with the monomers, leading to the formation of polymers .
Biochemical Pathways
The primary biochemical pathway affected by 4-Vinylbenzyl chloride is the polymerization pathway . The resulting polymers have excellent thermal stability, chemical resistance, and good film-forming properties .
Pharmacokinetics
It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . This suggests that the compound may have low bioavailability due to its chemical stability.
Result of Action
The primary result of 4-Vinylbenzyl chloride’s action is the formation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .
Action Environment
The action, efficacy, and stability of 4-Vinylbenzyl chloride can be influenced by environmental factors such as temperature and the presence of a stabilizer . For instance, the compound is typically stored with a stabilizer to suppress polymerization , suggesting that the absence of a stabilizer could lead to premature polymerization. Furthermore, the compound’s efficacy in polymerization reactions may be influenced by the temperature, as these reactions are often heat-dependent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHXNCATOYMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29296-32-0 | |
| Record name | Poly(4-Vinylbenzyl chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061808 | |
| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Vinylbenzyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1592-20-7 | |
| Record name | 4-Vinylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Vinylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-vinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-VINYLBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Vinylbenzyl chloride?
A1: The molecular formula of 4-Vinylbenzyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, 4-Vinylbenzyl chloride is commonly characterized using techniques like 1H NMR and 13C NMR to confirm its structure and purity. [] Additionally, FTIR is often employed to identify characteristic functional groups, and XPS can be used to analyze the elemental composition of materials containing this compound. [, ]
Q3: What are the typical applications of 4-Vinylbenzyl chloride in material science?
A3: 4-Vinylbenzyl chloride serves as a key building block in synthesizing various polymers, particularly those with tailored functionality. It's widely used in preparing polystyrene-based copolymers, [, ] cross-linked polymer microspheres, [, ] and polyHIPEs (High Internal Phase Emulsion polymers). [, ]
Q4: How does the presence of 4-Vinylbenzyl chloride influence the properties of PolyHIPE materials?
A4: Research indicates that increasing the concentration of 4-Vinylbenzyl chloride in the synthesis of DVB-VBC PolyHIPEs leads to a decrease in cell size. This phenomenon is attributed to the adsorption of 4-Vinylbenzyl chloride at the emulsion interface, lowering the interfacial tension and resulting in smaller droplet sizes. []
Q5: How does 4-Vinylbenzyl chloride contribute to the creation of "smart" nanofibers?
A5: 4-Vinylbenzyl chloride plays a crucial role in developing solvent-resistant nanofibers with thermal sensitivity. It's used as a monomer in the synthesis of block copolymers, which are then electrospun into nanofibers. The chloride group on the 4-Vinylbenzyl chloride unit allows for further modification through "click chemistry," enabling the attachment of thermal-responsive polymer brushes like PNIPAM. These brushes impart the nanofibers with switchable hydrophobicity in response to temperature changes. []
Q6: Can you explain the use of 4-Vinylbenzyl chloride in creating catalytic materials?
A6: 4-Vinylbenzyl chloride is instrumental in synthesizing porous polymer supports for immobilizing catalysts. For example, polyHIPE materials with high chloromethyl group content (derived from 4-Vinylbenzyl chloride) have been successfully used to immobilize tris(2-aminoethyl)amine, enabling efficient scavenging of acid chlorides from solutions. []
Q7: How does the structure of 4-Vinylbenzyl chloride lend itself to diverse applications?
A7: The presence of both a reactive chlorine atom and a polymerizable vinyl group in 4-Vinylbenzyl chloride makes it incredibly versatile. The chlorine atom readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines, [] hydroxyl groups, [] and quaternary ammonium salts. [, ] Simultaneously, the vinyl group enables its incorporation into polymer chains through various polymerization techniques. [, , ]
Q8: Is there any information available on the stability of 4-Vinylbenzyl chloride-based materials?
A8: Research highlights that the stability of 4-Vinylbenzyl chloride-derived polymers is influenced by various factors, including the nature of the incorporated functional groups and the polymerization technique employed. For instance, hydrophilic poly(4-vinylbenzyl alkylimidazolium chloride) homopolymers were found to be thermally less stable than their hydrophobic counterparts, highlighting the impact of side chain hydrophilicity on thermal degradation. []
Q9: What safety considerations are associated with handling 4-Vinylbenzyl chloride?
A9: As a reactive chemical, 4-Vinylbenzyl chloride requires careful handling. While specific SHE regulations aren't detailed in the provided research, standard laboratory safety protocols, including appropriate personal protective equipment and proper ventilation, should always be followed.
Q10: What is the known environmental impact of 4-Vinylbenzyl chloride and its derivatives?
A10: While the provided research doesn't explicitly address the environmental impact, it's essential to consider the potential ecotoxicological effects of 4-Vinylbenzyl chloride and its derivatives. Research on biodegradability and strategies for recycling and waste management of these materials is crucial to mitigate potential negative environmental consequences.
Q11: What analytical techniques are commonly employed to characterize 4-Vinylbenzyl chloride-based materials?
A11: Numerous analytical techniques are employed to characterize 4-Vinylbenzyl chloride-derived materials, reflecting the diversity of its applications. SEM and TEM are frequently used to investigate material morphology, [, ] while nitrogen adsorption/desorption techniques are helpful in determining porosity. [] Additionally, ISEC (Inverse Steric Exclusion Chromatography) provides insights into wet microporosity. []
Q12: What resources are crucial for advancing research on 4-Vinylbenzyl chloride?
A12: Continued research on 4-Vinylbenzyl chloride requires access to advanced synthesis and characterization tools. This includes instruments for controlled polymerization techniques like ATRP (Atom Transfer Radical Polymerization) [, ] and RAFT (Reversible Addition-Fragmentation Chain Transfer polymerization). [, , ] Additionally, computational chemistry tools for modeling and simulating the behavior of 4-Vinylbenzyl chloride-based systems are valuable for predicting material properties and guiding experimental design.
Q13: How does research on 4-Vinylbenzyl chloride intersect with various scientific disciplines?
A13: Research on 4-Vinylbenzyl chloride bridges several scientific fields, including polymer chemistry, material science, surface science, and catalysis. For example, its use in developing functionalized surfaces for applications like photoinduced metallization [] and antibacterial coatings [, ] demonstrates its interdisciplinary nature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



